![molecular formula C17H18N6 B056869 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 941688-05-7](/img/structure/B56869.png)
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Descripción general
Descripción
Chemical Identity:
Ruxolitinib, systematically named (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, is a small-molecule inhibitor of Janus kinases (JAKs). Its molecular formula is C₁₇H₁₈N₆, with a molecular weight of 306.4 g/mol and CAS number 941678-49-5 . The compound features a pyrrolo[2,3-d]pyrimidine core, a pyrazole ring, a cyclopentyl group, and a nitrile moiety, with stereospecificity at the C3 position (R-configuration) critical for activity .
Pharmacodynamics: Ruxolitinib is an ATP-competitive inhibitor selective for JAK1 (IC₅₀ = 2.7–3.3 nM) and JAK2 (IC₅₀ = 2.8–4.5 nM) over JAK3 (IC₅₀ = 428 nM) and TYK2 (IC₅₀ = 19 nM) . It modulates cytokine signaling, particularly interleukin-6 (IL-6) and interferon-γ pathways, reducing inflammation and abnormal cell proliferation .
Therapeutic Applications:
Approved for myelofibrosis, polycythemia vera, and graft-versus-host disease, Ruxolitinib is also under investigation for autoimmune disorders (e.g., rheumatoid arthritis) and viral infections (e.g., COVID-19) .
Mecanismo De Acción
Rac-Ruxolitinib, also known as ®-ruxolitinib, INCB018424 Racemic, or 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2 .
Target of Action
Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .
Mode of Action
Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway . These pathways play very important roles in platelet production .
Pharmacokinetics
Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to bodyweight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal . Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions .
Result of Action
It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival .
Action Environment
The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib . Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions .
Análisis Bioquímico
Biochemical Properties
Rac-Ruxolitinib targets the JAK-STAT signaling pathway, which plays a central role in signal transduction in hematopoietic cells, as well as in cells of the immune system . It interacts with various components of both the innate and adaptive immune system, such as natural killer cells, dendritic cells, T helper, and regulatory T cells .
Cellular Effects
Rac-Ruxolitinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the dysregulated cell signaling pathways and preventing abnormal blood cell proliferation . It also exerts potent anti-inflammatory and immunosuppressive effects .
Molecular Mechanism
Rac-Ruxolitinib exerts its effects at the molecular level by inhibiting JAK1 and JAK2, thereby blocking the JAK-STAT signaling pathway . This inhibition leads to a decrease in the phosphorylation of STAT proteins, which are used as markers of JAK activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Rac-Ruxolitinib has shown to have significant effects over time. It has been observed to have a well-tolerated pharmacokinetic profile, with a two-compartment model and linear elimination . It has also been noted for its stability and lack of degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of Rac-Ruxolitinib have been observed to vary with different dosages. At clinically-relevant doses, selective JAK1 and JAK2 inhibitors are well-tolerated and suppress IFN-γ–mediated STAT1 phosphorylation . Selective JAK1 vs JAK2 inhibition differentially affects the clinical and laboratory manifestations of disease in mouse models of HLH .
Metabolic Pathways
Rac-Ruxolitinib is involved in the JAK-STAT signaling pathway. Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Rac-Ruxolitinib are pharmacologically active .
Transport and Distribution
Rac-Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97% . The volume of distribution differs between men and women, likely related to body weight differences .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target proteins, the JAK kinases .
Actividad Biológica
3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. This compound has garnered significant attention due to its therapeutic applications in various hematological malignancies and inflammatory diseases.
- Molecular Formula : C17H18N6
- Molecular Weight : 306.36 Da
- IUPAC Name : (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Ruxolitinib functions by selectively inhibiting the JAK family of tyrosine kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors. By blocking these pathways, Ruxolitinib effectively reduces the proliferation of cells associated with inflammatory responses and malignancies.
Anticancer Activity
Ruxolitinib has been primarily studied for its efficacy in treating:
- Myelofibrosis : A type of bone marrow cancer that disrupts the body's normal production of blood cells.
- Polycythemia Vera : A blood disorder in which the body produces too many red blood cells.
In clinical trials, Ruxolitinib has demonstrated significant improvements in spleen size and symptom relief compared to placebo treatments.
Study | Condition | Results |
---|---|---|
COMFORT-I | Myelofibrosis | 48% reduction in spleen size at 48 weeks |
COMFORT-II | Myelofibrosis | 42% of patients achieved a ≥35% reduction in total symptom score |
Anti-inflammatory Effects
Beyond its anticancer properties, Ruxolitinib has shown promise in treating autoimmune conditions such as:
- Atopic Dermatitis : Clinical trials indicate that Ruxolitinib cream significantly improves skin lesions and reduces itching.
Study | Condition | Results |
---|---|---|
TRuE-AD1 | Atopic Dermatitis | 75% improvement in Eczema Area and Severity Index (EASI) scores at week 8 |
Safety and Side Effects
Ruxolitinib is generally well-tolerated; however, it can cause side effects including:
- Anemia
- Thrombocytopenia
- Increased risk of infections
Monitoring blood counts is essential during treatment to manage these risks effectively.
Case Studies
Several case studies have highlighted the successful use of Ruxolitinib in clinical settings:
- Case Study on Myelofibrosis : A patient with advanced myelofibrosis experienced a marked reduction in splenic size and improvement in quality of life after initiating Ruxolitinib therapy.
- Case Study on Atopic Dermatitis : A pediatric patient treated with Ruxolitinib cream showed significant improvement in skin lesions within two weeks, leading to a better quality of life.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves multi-step reactions with sensitive intermediates. For example, purification via column chromatography (ethyl acetate/hexane, 1:4) is critical to isolate intermediates, as described in analogous pyrrolo-pyrimidine syntheses . Temperature control (e.g., maintaining –20°C for 40–48 hours during diazomethane reactions) and solvent selection (e.g., dichloromethane for solubility) are key variables . Statistical experimental design (e.g., factorial analysis) can reduce trial-and-error approaches by identifying critical parameters like reaction time, stoichiometry, and temperature .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : Confirm cyclopentyl and pyrrolo-pyrimidine moieties via characteristic proton shifts (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons in pyrrolo-pyrimidine at δ 8.0–9.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ for C₁₈H₂₁N₅ requires exact mass 323.1856).
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in complex heterocycles .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or biological targets of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization or substitution reactions, as demonstrated in ICReDD’s reaction path search methods .
- Molecular Docking : Screen against kinase targets (e.g., JAK/STAT pathways) by aligning the pyrrolo-pyrimidine core with ATP-binding pockets, leveraging structural analogs like baricitinib (DrugBank ID: DB03153) .
- Machine Learning : Train models on pyrrolo-pyrimidine bioactivity datasets to predict ADMET properties or off-target effects .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. Jurkat for kinase inhibition) and buffer conditions (pH, ion concentration).
- Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence-based kinase activity) with cellular proliferation assays (e.g., MTT) to confirm target engagement vs. cytotoxicity .
- Meta-Analysis : Compare data across published studies (e.g., IC₅₀ variations) using statistical tools like ANOVA to identify outliers or confounding factors .
Q. What strategies enable efficient scale-up from milligram to gram-scale synthesis for preclinical studies?
- Methodology :
- Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrile formation) to improve safety and yield .
- Separation Technologies : Implement membrane filtration or centrifugal partition chromatography (CPC) for high-purity isolation of polar intermediates .
- DoE Optimization : Apply response surface methodology (RSM) to balance cost, time, and yield in multi-step syntheses .
Comparación Con Compuestos Similares
Comparison with Structurally and Mechanistically Similar Compounds
Structural Analogues Targeting JAK Kinases
Table 1: Key JAK Inhibitors and Derivatives
Key Findings and Differentiation
(a) Ruxolitinib vs. KEV
- Potency : Ruxolitinib exhibits >25-fold higher potency against JAK1 compared to KEV (IC₅₀ = 3.3 nM vs. 86.9 nM) .
- Selectivity : KEV lacks JAK2 inhibition, whereas Ruxolitinib dual-targeting of JAK1/2 enhances efficacy in myeloproliferative disorders .
- Structural Features : KEV’s methoxy-phenyl and carboxamide substituents reduce kinase affinity compared to Ruxolitinib’s compact cyclopentyl-nitrile design .
(b) Dichloroacetate Salt (JAK3 Inhibitor)
- Mechanism : This azetidine-containing derivative selectively inhibits JAK3 (IC₅₀ undisclosed), targeting autoimmune pathways (e.g., rheumatoid arthritis) rather than myelofibrosis .
- Pharmacokinetics : The dichloroacetate counterion improves solubility and bioavailability compared to Ruxolitinib’s free base .
(c) Stereoisomers: (3R) vs. (3S)
- Activity : The (3R) enantiomer (Ruxolitinib) is therapeutically active, while the (3S) form shows undetermined efficacy, likely due to altered binding to JAK’s ATP pocket .
- Clinical Relevance : Only the (3R)-form is approved, highlighting the importance of stereochemistry in drug design .
(d) Metabolites and Derivatives
- Hydroxy-Cyclopentyl Derivative : A metabolite of Ruxolitinib with a hydroxylated cyclopentyl group, enhancing aqueous solubility but reducing blood-brain barrier penetration .
- Glucuronide Conjugates : Phase II metabolites excreted renally, critical for minimizing toxicity .
(e) Salt Forms
- Ruxolitinib Phosphate : The phosphate salt (molecular weight 404.36 g/mol, melting point 194–198°C) improves stability and oral absorption compared to the free base .
Propiedades
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.